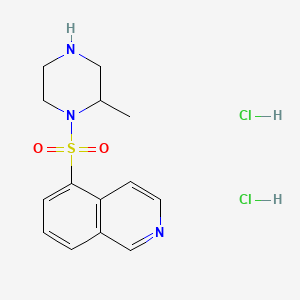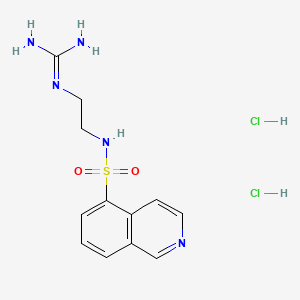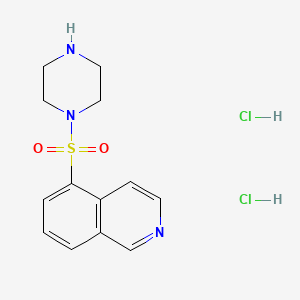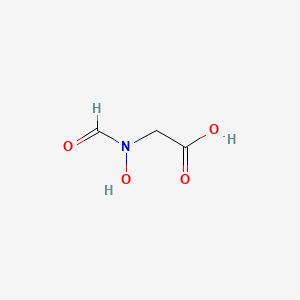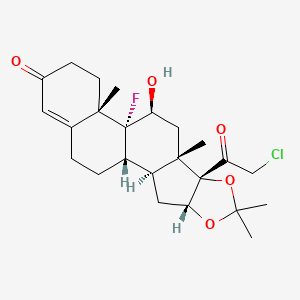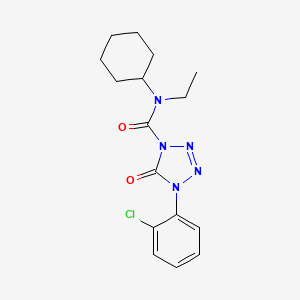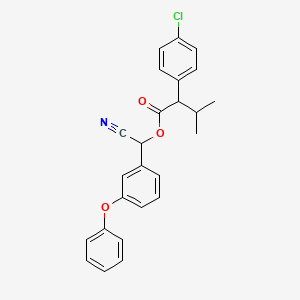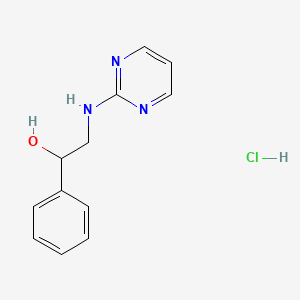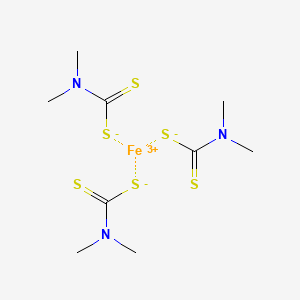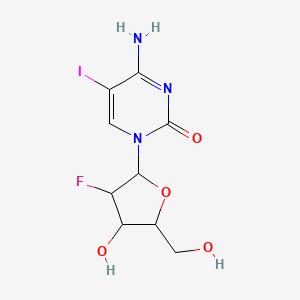
Fiacitabine
Übersicht
Beschreibung
Fiacitabine is a small molecule that has been used in trials studying the treatment of HIV Infections and Cytomegalovirus Infections . It is a pyrimidine nucleoside analog with activity against various herpesviruses . Fiacitabine is a selective inhibitor of DNA replication of herpes simplex virus (HSV) with IC50 values of 2.5 nM and 12.6 nM for HSV1 and HSV2, respectively .
Synthesis Analysis
Fiacitabine was synthesized from cytidine by protection with Ac2O and selective deprotection with hydrazine hydrate to give 3′,5′-二-O-acetyl-β-D-furanosylcytidine, which was subjected to reaction with diethylaminosulfur trifluoride, deprotection with NH3-CH3OH and then iodination under microwave irradiation with an overall yield of about 42.3% .
Molecular Structure Analysis
The molecular formula of Fiacitabine is C9H11FIN3O4 . The molecular weight is 371.10 g/mol . The IUPAC name is 4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one .
Physical And Chemical Properties Analysis
The physical and chemical properties of Fiacitabine include a molecular weight of 371.10 g/mol and a molecular formula of C9H11FIN3O4 . The compound is a pyrimidine nucleoside analog .
Wissenschaftliche Forschungsanwendungen
Synthesis Process
Fiacitabine, a derivative of cytidine, is synthesized through a series of chemical reactions. Starting from cytidine, it undergoes protection with Ac2O, selective deprotection with hydrazine hydrate, reaction with diethylaminosulfur trifluoride, further deprotection, and finally, iodination under microwave irradiation. This process results in an overall yield of approximately 42.3%, and the product's structure is confirmed using 1HNMR and 13CNMR techniques (Xu Shaohong & Zhang Wei, 2011).
Application in EBV-Associated Gastric Carcinoma
In a study exploring therapies for Epstein-Barr virus (EBV)-associated gastric cancers (EBVaGCs), fiacitabine's derivative, gemcitabine, was identified as a potential treatment. The study used gemcitabine for lytic induction via the ataxia telangiectasia-mutated (ATM)/p53 genotoxic stress pathway in EBVaGC. This induction was evaluated using an [125I] fialuridine (FIAU)-based lytic activation imaging system, demonstrating the efficacy of a gemcitabine-GCV combination treatment (Hyun Gyu Lee et al., 2015).
Potentiometric Biosensor Development
A study developed a potentiometric biosensor for isocitrate analysis using a CO32−-selective electrode with enzyme immobilization in a flow injection analysis (FIA) system. The biosensor demonstrated a linear correlation between potential difference and logarithmic isocitrate concentration, indicating its reliability in determining isocitrate concentrations in food, which could potentially be applied in fiacitabine-related research (Meera Kim & Mi-jung Kim, 2003).
FIA Technique in Pharmaceutical Analysis
Flow Injection Analysis (FIA) technique, relevant to fiacitabine research, has been reviewed for its applications in drug analysis. The FIA system's adaptability to various analytical tasks, including spectrophotometry, chemiluminescence, and electroanalytical detection, makes it a valuable tool in the quality control of pharmaceuticals and research (P. Solich, H. Sklenářová, & M. Polášek, 2001).
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMSJJHKKXRFGV-BYPJNBLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FIN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057807 | |
| Record name | Fiacitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fiacitabine | |
CAS RN |
69123-90-6 | |
| Record name | FIAC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69123-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fiacitabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069123906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fiacitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fiacitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FIACITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4058H365ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



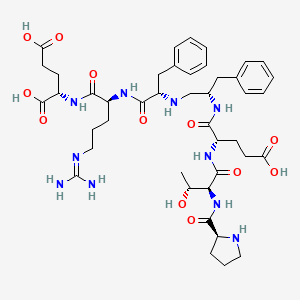
![Benzoic acid, 2-[3,6-bis(acetyloxy)-2,7-dichloro-9H-xanthen-9-yl]-](/img/structure/B1672582.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1672583.png)

